![molecular formula C9H13N3O B2856654 1-(2,6-Dimethylpyrimidin-4-yl)azetidin-3-ol CAS No. 1341839-66-4](/img/structure/B2856654.png)
1-(2,6-Dimethylpyrimidin-4-yl)azetidin-3-ol
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Description
1-(2,6-Dimethylpyrimidin-4-yl)azetidin-3-ol is a chemical compound with the molecular formula C9H13N3O and a molecular weight of 179.223. It is available for purchase from various chemical suppliers .
Physical And Chemical Properties Analysis
1-(2,6-Dimethylpyrimidin-4-yl)azetidin-3-ol is a solid compound . Its exact physical and chemical properties, such as melting point, boiling point, solubility, and stability, are not specified in the search results.Scientific Research Applications
Pharmaceutical Synthesis
This compound serves as an intermediate in the synthesis of Baricitinib , a medication used for treating rheumatoid arthritis . The synthesis process emphasizes green chemistry principles, aiming to reduce the use of hazardous substances and improve yield, making it an environmentally friendly and cost-effective approach.
Antimicrobial Agents
Research indicates potential for this compound to be used in developing new antimicrobial agents. Its structural framework allows for the synthesis of derivatives that could be tested against various bacterial strains to assess their efficacy .
Chemical Synthesis
The compound’s structure is conducive to chemical modifications, making it a valuable starting point for synthesizing a wide range of heterocyclic compounds. These compounds can have applications in material science, life science, and chemical synthesis .
Material Science
In material science, this compound could be used to create novel polymers or coatings with unique properties, such as increased resistance to heat or corrosion .
Analytical Chemistry
Due to its unique chemical structure, this compound can be used as a standard or reagent in analytical chemistry to help identify or quantify other substances .
Biochemistry Research
In biochemistry, it could be used to study enzyme-substrate interactions, particularly in enzymes that interact with pyrimidine or azetidine rings .
Medicinal Chemistry
In medicinal chemistry, derivatives of this compound could be designed to interact with specific biological targets, potentially leading to the development of new therapeutic drugs .
Agricultural Chemistry
Lastly, this compound could be explored for use in agricultural chemistry, possibly as a precursor for the synthesis of pesticides or herbicides that target specific pests or weeds without affecting crops .
properties
IUPAC Name |
1-(2,6-dimethylpyrimidin-4-yl)azetidin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-6-3-9(11-7(2)10-6)12-4-8(13)5-12/h3,8,13H,4-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXDGJODPOOIMGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)N2CC(C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-Dimethylpyrimidin-4-yl)azetidin-3-ol |
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